

Application Notes and Protocols for Methyl 2-pyridylacetate in Michael Addition Reactions

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Compound of Interest

Compound Name: Methyl 2-pyridylacetate

Cat. No.: B158096

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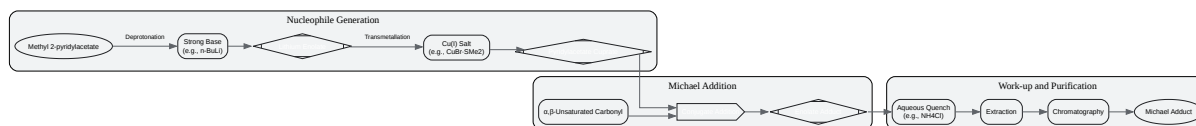
Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β -unsaturated carbonyl compound, is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. **Methyl 2-pyridylacetate** is a valuable building block in medicinal chemistry, and its use as a Michael donor allows for the introduction of a pyridylacetic acid moiety, a structural motif present in various biologically active compounds. However, the direct use of **methyl 2-pyridylacetate** in Michael additions can be challenging, often resulting in complex reaction mixtures and requiring specific activation methods.

These application notes provide an overview of the synthetic strategies and detailed protocols for employing **methyl 2-pyridylacetate** in Michael addition reactions, drawing upon established methodologies for structurally related compounds.

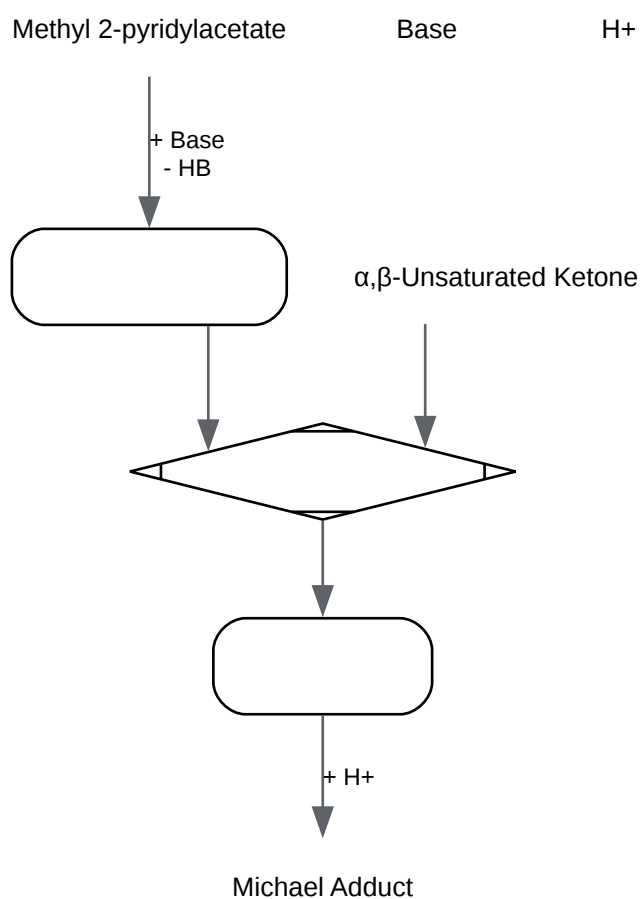
Reaction Mechanism and Experimental Workflow

The Michael addition of **methyl 2-pyridylacetate** proceeds through the formation of a nucleophilic enolate, which then attacks the β -carbon of an electron-deficient alkene. The reaction is typically base-catalyzed. For challenging substrates like **methyl 2-pyridylacetate**, the formation of a more reactive nucleophile, such as a cuprate, may be necessary to achieve good yields and selectivity.



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Caption: General experimental workflow for the Michael addition of **methyl 2-pyridylacetate** via a cuprate intermediate.



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